molecular formula C8H9ClO B141507 2-Chloro-5-ethylphenol CAS No. 153812-97-6

2-Chloro-5-ethylphenol

Cat. No.: B141507
CAS No.: 153812-97-6
M. Wt: 156.61 g/mol
InChI Key: CKMBKXCVJBMYOH-UHFFFAOYSA-N
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Description

2-Chloro-5-ethylphenol is an organic compound with the molecular formula C8H9ClO. It is a chlorinated derivative of phenol, characterized by the presence of a chlorine atom at the second position and an ethyl group at the fifth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-5-ethylphenol can be synthesized through the chlorination of 5-ethylphenol. One common method involves the reaction of 5-ethylphenol with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient chlorination .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-ethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: 5-Ethylphenol.

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: 5-Ethylphenol.

Scientific Research Applications

2-Chloro-5-ethylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethylphenol involves its interaction with biological molecules. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atom can also participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-5-ethylphenol is unique due to the specific positioning of the chlorine and ethyl groups, which influences its chemical properties and reactivity. This unique structure makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

2-chloro-5-ethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-2-6-3-4-7(9)8(10)5-6/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMBKXCVJBMYOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00600029
Record name 2-Chloro-5-ethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153812-97-6
Record name 2-Chloro-5-ethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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